N,N-diethyl-5a-hydroxy-7-methyl-5-oxo-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
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Overview
Description
2-Oxo-3-hydroxy-lysergic acid diethylamide is a major metabolite of lysergic acid diethylamide, a well-known hallucinogen. This compound is formed through the metabolic processes in the human body and is often used as a marker for lysergic acid diethylamide consumption due to its higher concentration and longer detection window compared to lysergic acid diethylamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-3-hydroxy-lysergic acid diethylamide typically involves the oxidation of lysergic acid diethylamide. This can be achieved using various oxidizing agents such as peroxidases or cytochrome P450 enzymes . The reaction conditions often include the presence of a suitable solvent and controlled temperature to ensure the stability of the compound.
Industrial Production Methods: Industrial production of 2-Oxo-3-hydroxy-lysergic acid diethylamide is not commonly practiced due to its primary formation as a metabolite in biological systems. for research purposes, it can be synthesized in laboratories using the aforementioned methods and purified using techniques like liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-3-hydroxy-lysergic acid diethylamide primarily undergoes oxidation reactions. It can also participate in other reactions such as reduction and substitution under specific conditions .
Common Reagents and Conditions:
Oxidation: Peroxidases, cytochrome P450 enzymes, and other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include further oxidized or reduced derivatives of 2-Oxo-3-hydroxy-lysergic acid diethylamide .
Scientific Research Applications
2-Oxo-3-hydroxy-lysergic acid diethylamide is extensively used in forensic toxicology to detect lysergic acid diethylamide consumption. Its higher concentration and longer detection window make it a reliable marker in biological samples such as blood and urine . Additionally, it is used in research to study the metabolic pathways of lysergic acid diethylamide and its effects on the human body .
Mechanism of Action
The mechanism of action of 2-Oxo-3-hydroxy-lysergic acid diethylamide is not as well-studied as lysergic acid diethylamide itself. it is believed to interact with similar molecular targets, primarily serotonin receptors (5-HT2A and 5-HT2C) in the central nervous system . This interaction leads to alterations in neurotransmitter release and subsequent changes in perception and mood .
Comparison with Similar Compounds
Lysergic acid diethylamide: The parent compound, known for its potent hallucinogenic effects.
N-desmethyl-lysergic acid diethylamide: Another major metabolite of lysergic acid diethylamide.
Psilocybin: A naturally occurring psychedelic compound found in certain mushrooms.
N,N-Dimethyltryptamine (DMT): A powerful hallucinogen found in various plants and animals.
Uniqueness: 2-Oxo-3-hydroxy-lysergic acid diethylamide is unique due to its formation as a metabolite and its utility in forensic applications. Its longer detection window and higher concentration in biological samples make it a valuable marker for lysergic acid diethylamide consumption .
Properties
IUPAC Name |
N,N-diethyl-5a-hydroxy-7-methyl-5-oxo-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-4-23(5-2)18(24)12-9-14-13-7-6-8-15-17(13)20(26,19(25)21-15)10-16(14)22(3)11-12/h6-9,12,16,26H,4-5,10-11H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZSHHCNLVHCNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CN(C2CC3(C4=C(C2=C1)C=CC=C4NC3=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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